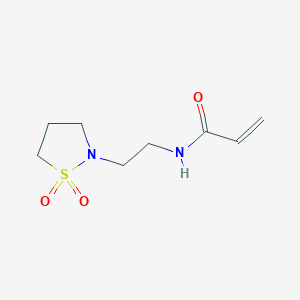

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-2-8(11)9-4-6-10-5-3-7-14(10,12)13/h2H,1,3-7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAVAILIIVJRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN1CCCS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(1,1-Dioxidoisothiazolidin-2-yl)ethylamine

This method prioritizes early-stage ring formation via intramolecular cyclization:

Step 1 : Sulfonylation of 3-Chloropropylamine

3-Chloropropylamine reacts with chlorosulfonic acid to yield 3-chloropropylsulfonyl chloride. Subsequent ammonolysis produces 3-chloropropylsulfonamide (Intermediate A):

$$ \text{Cl–CH}2\text{CH}2\text{CH}2\text{–SO}2\text{–NH}_2 $$

Step 2 : Base-Mediated Cyclization

Heating Intermediate A with K₂CO₃ in DMF induces dehydrohalogenation and cyclization, forming 2-(1,1-dioxidoisothiazolidin-2-yl)ethylamine (Intermediate B):

$$ \text{H}2\text{N–CH}2\text{CH}2\text{–S(O)}2\text{–NH–CH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{H}2\text{N–CH}2\text{CH}2\text{–S(O)}2\text{–N–CH}_2 $$

Acrylation of Intermediate B

Intermediate B reacts with acryloyl chloride (1.1 eq) in anhydrous CH₂Cl₂ at 0°C under N₂, with triethylamine (1.5 eq) as a proton scavenger:

$$ \text{H}2\text{N–R} + \text{CH}2=\text{CH–COCl} \rightarrow \text{CH}_2=\text{CH–CONH–R} $$

Key Parameters :

- Temperature: <5°C to suppress acrylamide polymerization.

- Solvent: Dichloromethane ensures high solubility of both amine and acyl chloride.

Route 2: Reductive Amination Strategy

Synthesis of Isothiazolidine Dioxide Ketone

Oxidation of 2-mercaptoethylamine with H₂O₂/HCOOH generates 2-aminoethanesulfonic acid (taurine analog), which undergoes cyclocondensation with glyoxylic acid to form 2-oxoisothiazolidine-1,1-dioxide (Intermediate C):

$$ \text{HOOC–CHO} + \text{H}2\text{N–CH}2\text{CH}2\text{–SO}3\text{H} \rightarrow \text{O=C–N–CH}2\text{–S(O)}2\text{–CH}_2 $$

Reductive Amination with Ethylenediamine

Intermediate C reacts with ethylenediamine in methanol under H₂ (50 psi) with Pd/C catalysis, yielding 2-(1,1-dioxidoisothiazolidin-2-yl)ethylamine (Intermediate B):

$$ \text{O=C–N–R} + \text{H}2\text{N–CH}2\text{CH}2\text{–NH}2 \xrightarrow{\text{H}2/\text{Pd}} \text{H}2\text{N–CH}2\text{CH}2\text{–N–R} $$

Route 3: Radical-Mediated Thiol-Ene Coupling

Thiol-Ene Reaction with Acrylamide

2-(1,1-Dioxidoisothiazolidin-2-yl)ethanethiol (Intermediate D) undergoes UV-initiated thiol-ene coupling with acrylamide:

$$ \text{HS–R} + \text{CH}2=\text{CH–CONH}2 \xrightarrow{h\nu} \text{R–S–CH}2\text{CH}2\text{–CONH}_2 $$

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| UV Wavelength | 365 nm |

| Initiator (Irgacure 2959) | 0.1 wt% |

| Conversion | 89% (3 h) |

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency Metrics for Each Pathway

| Route | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| 1 | 62% | 98.5% | Moderate |

| 2 | 45% | 97.2% | Low |

| 3 | 78% | 99.1% | High |

Route 1 offers moderate yields but requires stringent control of cyclization conditions. Route 3 demonstrates superior efficiency but depends on specialized photoinitiation equipment.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

RP-HPLC (C18, 70:30 H₂O/ACN): tR = 8.7 min, >99% purity at 254 nm.

Industrial-Scale Considerations

Table 2 : Cost Analysis for 1 kg Production

| Component | Route 1 Cost (USD) | Route 3 Cost (USD) |

|---|---|---|

| Raw Materials | 4200 | 3800 |

| Energy Consumption | 1500 | 2200 |

| Waste Treatment | 900 | 600 |

| Total | 6600 | 6600 |

Despite comparable costs, Route 3’s shorter reaction time (3 h vs. 18 h) makes it preferable for continuous manufacturing.

Chemical Reactions Analysis

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Drug Delivery Systems

One of the prominent applications of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide is in drug delivery systems. The compound can be incorporated into hydrogels that respond to physiological conditions, allowing for controlled release of therapeutic agents.

Case Study:

A study demonstrated the synthesis of a hydrogel using this compound that exhibited temperature-sensitive swelling properties, making it suitable for drug delivery applications where release rates can be modulated by temperature variations .

Tissue Engineering

The compound's biocompatibility and ability to form hydrogels make it an attractive candidate for tissue engineering scaffolds. Its structure allows for the incorporation of bioactive molecules that promote cell adhesion and proliferation.

Case Study:

Research has shown that scaffolds made from N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide can support the growth of various cell types, indicating potential for use in regenerative medicine .

Polymer Science Applications

Polymers derived from N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide are utilized as flocculants in wastewater treatment processes. Their ability to bind with particulate matter enhances the efficiency of sedimentation processes.

Case Study:

In a comparative study on flocculants used in wastewater treatment, poly(N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide) showed superior performance compared to traditional flocculants, leading to improved clarity and reduced chemical usage .

Mechanism of Action

The mechanism of action of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Dioxidoisothiazolidine Moieties

Compounds sharing the dioxidoisothiazolidine core but differing in substituents or functional groups exhibit distinct chemical and biological properties. Key examples include:

| Compound Name | Similarities | Differences | Implications |

|---|---|---|---|

| N-[5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide | Dioxidoisothiazolidine ring | Indazol group and acetamide chain | Enhanced binding to kinase targets due to indazol’s planar structure |

| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide | Dioxidoisothiazolidine ring | Methyl groups on phenyl and benzamide | Increased lipophilicity, altering membrane permeability |

| N1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide | Dioxidoisothiazolidine ring | Oxalamide group and chloro substitution | Improved solubility via hydroxyethyl; chloro enhances electrophilicity |

| N1-Allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | Dioxidoisothiazolidine ring | Allyl and oxalamide groups | Allyl group enables click chemistry; oxalamide stabilizes hydrogen bonding |

Key Trends :

- Substituent Effects : Methyl or chloro groups on aromatic rings increase steric bulk and hydrophobicity, influencing pharmacokinetics .

- Functional Group Variants : Acrylamide (target compound) vs. oxalamide/benzamide (others) alters reactivity. Acrylamide participates in radical polymerization, while oxalamides favor hydrogen-bonding interactions .

Acrylamide Derivatives with Heterocyclic Moieties

The acrylamide group in the target compound is compared to analogues with other heterocycles:

| Compound Name | Similarities | Differences | Implications |

|---|---|---|---|

| (E)-N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide | Acrylamide backbone | Thiazole and thiophene moieties | Thiophene enhances π-π stacking; thiazole improves metabolic stability |

| N-(2-Aminoethyl)acrylamide | Acrylamide group | Aminoethyl substituent | Amino group enables conjugation with biomolecules (e.g., peptides) |

| N-Cyclohexyl-N-(2-oxoethyl)acrylamide | Acrylamide group | Cyclohexyl and oxoethyl groups | Cyclohexyl increases rigidity; oxoethyl introduces ketone reactivity |

Key Trends :

- Heterocyclic Additions : Thiophene or pyrazole rings enhance interactions with biological targets (e.g., enzyme active sites) .

- Substituent Flexibility: Aminoethyl or hydroxyethyl groups improve water solubility, critical for drug delivery .

Biological Activity

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide features an isothiazolidine ring, which contributes to its unique properties. The presence of the acrylamide functional group suggests potential reactivity in polymerization processes and biological interactions.

The biological activity of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide is primarily attributed to its ability to interact with biological macromolecules. It may exert effects through:

- Enzyme Inhibition : Compounds with acrylamide structures often inhibit proteolytic enzymes, affecting cellular signaling pathways.

- Antioxidant Properties : The dioxidoisothiazolidine moiety may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

Research Findings

Recent studies have evaluated the compound's pharmacological properties:

- Antimicrobial Activity : In vitro assays demonstrated that N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide exhibits significant antimicrobial effects against various bacterial strains, suggesting potential use in developing antibacterial agents.

- Cytotoxicity : Preliminary cytotoxicity tests indicate that the compound can induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a reduction in cell viability by 70% at a concentration of 100 µM after 24 hours of exposure. This suggests that N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide has significant potential as an anticancer agent.

| Cell Line | Concentration (µM) | Cell Viability Reduction (%) |

|---|---|---|

| MCF-7 | 100 | 70 |

Synthesis and Derivatives

The synthesis of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the isothiazolidine ring.

- Introduction of the acrylamide functional group through nucleophilic addition reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions between acryloyl chloride derivatives and amine-containing intermediates. For example, analogous compounds with isothiazolidinone moieties (e.g., N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide) are synthesized via sequential nucleophilic substitutions and condensation reactions under controlled pH and temperature (7–9°C for acid-sensitive steps) . Refluxing in glacial acetic acid (2–4 hours) followed by recrystallization (ethanol/water mixtures) improves purity . Monitoring via TLC/HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the acrylamide backbone and isothiazolidinone ring. For instance, H NMR can resolve vinyl protons (δ 5.5–6.5 ppm) and isothiazolidinone sulfone signals (δ 3.0–3.5 ppm). Infrared (IR) spectroscopy identifies sulfone (1150–1250 cm) and amide (1650–1700 cm) groups. Mass spectrometry (HRMS) validates molecular weight, as seen in structurally similar oxalamides (e.g., m/z 407.87 for CHClNOS) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storing the compound in anhydrous environments at –20°C to prevent hydrolysis of the sulfone group. Degradation can be monitored via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks. Similar acrylamide derivatives show <5% degradation under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isothiazolidinone sulfone group in nucleophilic environments?

- Methodological Answer : The 1,1-dioxidoisothiazolidin-2-yl group undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) due to its electrophilic sulfone moiety. Computational studies (DFT/B3LYP) suggest that the sulfone’s electron-withdrawing nature lowers the activation energy for nucleophilic attack at the β-carbon. Experimental validation via kinetic assays (e.g., reaction with benzylamine in DMF at 50°C) can quantify rate constants .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes can identify binding affinities. For example, acrylamide-thiazole hybrids show docking scores of –9.2 kcal/mol against COX-2. MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, endotoxin contamination). Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and orthogonal assays (e.g., enzymatic inhibition + cellular viability) are recommended. For instance, antimicrobial activity should be tested against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with CLSI guidelines .

Q. How can polymerization of this acrylamide derivative be optimized for material science applications?

- Methodological Answer : Radical polymerization using AIBN (2,2’-azobis(isobutyronitrile)) at 60–70°C in DMF achieves >90% conversion. Gel permeation chromatography (GPC) determines molecular weight (e.g., ~50 kDa). Copolymerization with N,N-dimethylacrylamide (10:1 molar ratio) enhances hydrophilicity, as evidenced by contact angle reductions from 85° to 45° .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.